molecular formula C12H16N2O2 B15315872 4-Benzylpiperazine-2-carboxylic acid

4-Benzylpiperazine-2-carboxylic acid

Cat. No.: B15315872
M. Wt: 220.27 g/mol
InChI Key: RBMNCOYMAYDTOP-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-2-carboxylic acid is a chemical compound characterized by the presence of a piperazine ring substituted with a benzyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

Comparison with Similar Compounds

    Benzylpiperazine: Shares a similar piperazine ring structure but lacks the carboxylic acid group.

    4-Methylpiperazine-2-carboxylic acid: Similar structure with a methyl group instead of a benzyl group.

    Piperazine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.

Uniqueness: 4-Benzylpiperazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-benzylpiperazine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)

InChI Key

RBMNCOYMAYDTOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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